molecular formula C17H12Br2O4 B288004 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Cat. No. B288004
M. Wt: 440.1 g/mol
InChI Key: IXTWTQGUTCCHIH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as DBMC, is a chemical compound with potential applications in scientific research. DBMC is a member of the family of cycloheptatrienones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of the JAK2/STAT3 signaling pathway, which is involved in cell growth and survival. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the inhibition of cancer cell growth.
Another proposed mechanism is through the inhibition of the NF-κB signaling pathway. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. This inhibition may contribute to the anti-inflammatory effects of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.
Biochemical and Physiological Effects
3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and inhibits the production of inflammatory cytokines and chemokines. In vivo studies have shown that 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one inhibits tumor growth and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in lab experiments is its high purity and stability. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized with high yields and purified using standard techniques, making it a reliable compound for research. However, one limitation of using 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is its limited solubility in aqueous solutions. This can make it difficult to administer 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one to cells or animals in experiments.

Future Directions

There are several future directions for research on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. One area of research is in the development of new anti-cancer drugs based on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further studies are needed to fully understand the mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one and to identify potential targets for drug development.
Another area of research is in the development of new anti-inflammatory drugs based on 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. Further studies are needed to determine the optimal dose and route of administration for 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in the treatment of inflammatory diseases.
Finally, future research could explore the potential use of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in combination with other drugs or therapies for the treatment of cancer or inflammatory diseases. Combining 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one with other drugs may enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound with potential applications in scientific research. Its synthesis method has been well-established, and it has been studied for its potential anti-cancer and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one and to identify potential targets for drug development. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has advantages and limitations for lab experiments, and future research could explore its potential use in combination with other drugs or therapies.

Synthesis Methods

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized using a multi-step process that involves the reaction of 2,4,6-tribromophenol with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride and a base to form the cycloheptatrienone ring. The final step involves the addition of hydroxylamine hydrochloride to produce 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. This synthesis method has been reported in several research papers and has been shown to produce high yields of pure 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been studied for its potential applications in scientific research. One area of research is in the development of new anti-cancer drugs. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This inhibition is thought to be due to the ability of 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one to induce cell cycle arrest and apoptosis in cancer cells.
Another area of research is in the development of new anti-inflammatory drugs. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and asthma. 3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

properties

Product Name

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C17H12Br2O4

Molecular Weight

440.1 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12Br2O4/c1-23-12-4-2-3-10(7-12)5-6-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b6-5+

InChI Key

IXTWTQGUTCCHIH-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origin of Product

United States

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